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.alpha.-Carrageenan - 104781-83-1

.alpha.-Carrageenan

Catalog Number: EVT-1509446
CAS Number: 104781-83-1
Molecular Formula: C7H7NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

.alpha.-Carrageenan is a natural polysaccharide derived from red algae, predominantly from the genera Kappaphycus and Eucheuma. It is part of a family of carrageenans, which are sulfated galactans used widely in food and pharmaceutical industries due to their gelling, thickening, and stabilizing properties. .alpha.-Carrageenan consists primarily of linear chains of D-galactose and 3,6-anhydro-D-galactose units connected by alternating α-1,3 and β-1,4 glycosidic bonds. This compound is classified as a hydrocolloid and is known for its ability to form gels in the presence of potassium ions.

Source

The primary sources of .alpha.-carrageenan are red algae, particularly Kappaphycus alvarezii and Eucheuma cottonii. These algae are harvested from tropical waters and processed to extract carrageenan through methods such as hot water extraction, followed by purification steps to remove impurities and enhance gel-forming capabilities .

Classification

Carrageenans are classified into several types based on their structure and functional properties:

  • .alpha.-Carrageenan: Known for its strong gelling ability.
  • .beta.-Carrageenan: Less commonly used, primarily for specific applications.
  • .lambda.-Carrageenan: Does not gel but is used as a thickener.
Synthesis Analysis

Methods

The synthesis of .alpha.-carrageenan involves the extraction from red algae through various methods:

  1. Hot Water Extraction: Algae are treated with hot water to dissolve the carrageenan.
  2. Ultrasound-Assisted Extraction: Enhances yield and extraction efficiency by using ultrasonic waves.
  3. Enzymatic Methods: Involves specific enzymes to break down cell walls for improved extraction.

Technical Details

The extraction process typically includes:

  • Pretreatment: Algae are washed and dried.
  • Extraction: The dried algae are mixed with water at elevated temperatures (70-90°C) for several hours.
  • Filtration and Precipitation: The solution is filtered to remove solid residues, followed by precipitation using alcohol or potassium salts to isolate .alpha.-carrageenan .
Molecular Structure Analysis

Structure

The molecular structure of .alpha.-carrageenan consists of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose:

  • Linkages: The structure features alternating α-1,3 and β-1,4 glycosidic linkages.
  • Sulfation: Sulfate groups are attached at specific positions on the galactose units, influencing its physical properties.

Data

The molecular weight of .alpha.-carrageenan can vary significantly depending on the source and extraction method but typically ranges from 200 kDa to 800 kDa . Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze its structure.

Chemical Reactions Analysis

Reactions

.alpha.-Carrageenan can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into smaller oligosaccharides.
  2. Sulfation Reactions: Additional sulfate groups can be introduced to modify its properties.
  3. Cross-linking Reactions: It can react with various agents (e.g., calcium ions) to form stable gels.

Technical Details

The degree of sulfation affects the gel strength and thermal stability of .alpha.-carrageenan. Techniques such as titration can be employed to determine the degree of substitution of sulfate groups in modified forms .

Mechanism of Action

Process

The gelling mechanism of .alpha.-carrageenan occurs primarily through ionic interactions with potassium ions. When dissolved in water, it forms a viscous solution that can transition into a gel upon cooling or ion addition:

  1. Gel Formation: Upon cooling, the polymer chains entangle and form a network stabilized by ionic interactions.
  2. Thermal Reversibility: The gel can melt upon heating and re-gel upon cooling, which is a significant property for various applications.

Data

Studies indicate that the gel strength is influenced by factors such as concentration, temperature, and ionic strength .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to yellowish powder.
  • Solubility: Soluble in hot water; forms gels upon cooling.
  • Viscosity: High viscosity when dissolved in water.

Chemical Properties

  • pH Stability: Stable within a pH range of 5 to 10.
  • Thermal Stability: Decomposes at temperatures above 200°C.
  • Ionic Strength Sensitivity: Gelation properties significantly affected by the presence of ions like potassium.

Relevant data regarding these properties can be obtained through rheological studies and thermal analysis techniques such as thermogravimetric analysis (TGA) .

Applications

.alpha.-Carrageenan has numerous scientific uses:

  • Food Industry: Employed as a thickener, stabilizer, and gelling agent in products like dairy items, desserts, and meat products.
  • Pharmaceuticals: Used in drug formulations for controlled release systems due to its biocompatibility.
  • Cosmetics: Acts as an emulsifier in creams and lotions.
  • Biomedical Applications: Investigated for use in tissue engineering scaffolds due to its biocompatibility and ability to support cell growth .

Properties

CAS Number

104781-83-1

Product Name

.alpha.-Carrageenan

Molecular Formula

C7H7NO2

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